![molecular formula C27H28N2O5 B5160565 4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B5160565.png)
4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that features a unique structure combining a benzodioxole moiety, a methoxyphenyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole with an appropriate methoxyphenyl derivative, followed by cyclization and functional group modifications to introduce the hexahydroquinoline core and the carboxamide functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The benzodioxole and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups onto the benzodioxole or methoxyphenyl rings .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Research indicates that derivatives of hexahydroquinoline can modulate multidrug resistance (MDR) in cancer cells. Specifically, studies have shown that compounds with similar structures can inhibit P-glycoprotein (P-gp), a key player in drug efflux that contributes to chemotherapy resistance.
Case Study: MDR Reversal
A study focused on a series of 5-oxo-hexahydroquinoline derivatives demonstrated their ability to reverse MDR in human uterine sarcoma cells (MES-SA-DX5). The most potent derivatives significantly blocked P-gp efflux and induced apoptosis in resistant cancer cells while exhibiting selective cytotoxicity against these cells compared to non-resistant counterparts .
Compound | P-gp Inhibition | Apoptosis Induction | Cytotoxicity |
---|---|---|---|
A1 | Yes | High | High |
A2 | Yes | Moderate | Moderate |
B1 | No | Low | Low |
B2 | Yes | High | High |
Antibacterial Properties
Hexahydroquinoline derivatives have been explored for their antibacterial activities as well. The structural features of the compound suggest potential interactions with bacterial targets. For example, derivatives have been synthesized and tested against various bacterial strains with promising results indicating their effectiveness as antibacterial agents .
Drug Design and Development
The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Research into structure-activity relationships (SAR) has shown that altering substituents on the benzodioxole moiety can lead to significant changes in biological activity. This makes it a valuable scaffold for drug design aimed at developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-5-(3-bromo-4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.
Biological Activity
The compound 4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic derivative of hexahydroquinoline known for its potential biological activities. This article reviews its biological activity based on existing research findings and case studies.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of hexahydroquinoline possess significant antimicrobial properties against various bacterial strains. For instance, compounds with higher lipophilicity showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit the growth of specific cancer cells, suggesting its potential as an anticancer agent. For example, similar compounds have been reported to exhibit cytostatic activity against pancreatic cancer cell lines .
- Cholinesterase Inhibition : Some derivatives in this class have been found to inhibit cholinesterase enzymes, which are crucial in neurotransmission. This activity is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease .
Research Findings and Case Studies
Study | Findings | Biological Activity |
---|---|---|
Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. | Antimicrobial |
Study 2 | Showed cytotoxic effects on pancreatic cancer cell lines with IC50 values indicating effectiveness. | Anticancer |
Study 3 | Reported moderate inhibition of acetylcholinesterase with potential implications for Alzheimer's treatment. | Cholinesterase Inhibition |
Case Study: Anticancer Activity
In a notable study published in a peer-reviewed journal, the compound was tested against various cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner. The mechanism was suggested to involve the induction of apoptosis and disruption of cell cycle progression .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound. It was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggested that modifications to the benzodioxole moiety could enhance its efficacy .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The benzodioxole moiety may play a critical role in receptor binding and interaction with cellular targets.
- The hexahydroquinoline framework may facilitate interactions with enzymes involved in metabolic pathways.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-15-23(26(31)29-17-7-5-6-8-20(17)32-4)24(16-9-10-21-22(11-16)34-14-33-21)25-18(28-15)12-27(2,3)13-19(25)30/h5-11,24,28H,12-14H2,1-4H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZBBTJKZWQENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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